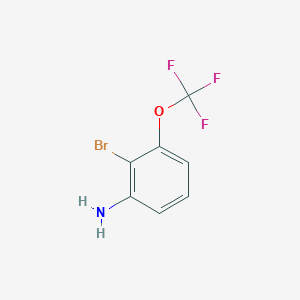

2-Bromo-3-(trifluoromethoxy)aniline

Description

General Context of Halogenated and Fluorinated Anilines in Contemporary Chemistry

Halogenated and fluorinated anilines are a significant subclass of substituted anilines that have garnered considerable attention in contemporary chemistry. The incorporation of halogens, such as bromine and fluorine, into the aniline (B41778) scaffold can dramatically alter the compound's physical and chemical properties. google.com These modifications include changes in acidity, lipophilicity, metabolic stability, and reactivity, making them highly valuable in the design of new molecules. google.com

Fluorinated anilines, in particular, are widely utilized in the development of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by the fluorine atom. google.com The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can modulate the basicity of the amino group, which is crucial for drug-receptor interactions. guidechem.com The study of fluorinated anilines has revealed various pathways for their interaction and metabolism within biological systems, highlighting the importance of their substitution patterns. guidechem.com

Halogenated anilines, including those with bromine, are also fundamental building blocks. The halogen atom can serve as a directing group in electrophilic aromatic substitution reactions and as a handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. bldpharm.com The direct halogenation of unprotected anilines using reagents like copper(II) halides has been explored as a method to produce these valuable intermediates under mild conditions. bldpharm.com

Significance of the Trifluoromethoxy and Bromo Substituents in Aromatic Systems for Advanced Materials and Medicinal Agents

The presence of both a trifluoromethoxy (-OCF3) group and a bromine atom on an aromatic ring, as seen in 2-Bromo-3-(trifluoromethoxy)aniline, provides a powerful combination of properties for the development of advanced materials and medicinal agents.

The trifluoromethoxy group is highly sought after in medicinal chemistry. It is known for its strong electron-withdrawing nature and high lipophilicity, which can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets. bldpharm.com The -OCF3 group is often considered a "super-methoxy" group, as it can improve a compound's pharmacokinetic profile without the metabolic liability of a simple methoxy (B1213986) group. bldpharm.com Its unique electronic properties and metabolic stability make it a valuable addition to molecules intended for pharmaceutical applications. bldpharm.com

The bromo substituent also plays a crucial role. In organic synthesis, the bromine atom is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds at a specific position on the aromatic ring. orgsyn.org This versatility makes bromo-substituted aromatics key intermediates for building complex molecular frameworks. orgsyn.org Furthermore, the bromine atom itself can contribute to the biological activity of a molecule through halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.

Research Trajectories and Academic Focus on this compound

While extensive research exists on the broader classes of halogenated and fluorinated anilines, the academic focus on the specific isomer This compound is primarily centered on its role as a specialized chemical building block. Its commercial availability indicates its utility in research and development, particularly in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. lookchem.com

The primary research trajectory for this compound is its application as an intermediate. Chemical suppliers list it for use in the synthesis of Active Pharmaceutical Ingredients (APIs) and other fine chemicals. lookchem.com The strategic positioning of the amino, bromo, and trifluoromethoxy groups makes it a pre-functionalized scaffold, allowing for sequential and regioselective chemical modifications. Researchers can utilize the amino group for amide bond formation or other derivatizations, while the bromo group serves as a reactive site for introducing further complexity through cross-coupling chemistry.

Although specific, detailed research findings on the direct applications of this compound are not widely available in public literature, its value is inferred from the well-established importance of its constituent parts. The combination of the synthetically versatile bromine atom and the property-enhancing trifluoromethoxy group positions this molecule as a high-value intermediate for the discovery and development of new chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUUWTNXYMTPON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805474-26-3 | |

| Record name | 2-Bromo-3-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3 Trifluoromethoxy Aniline

Direct Electrophilic Aromatic Bromination Strategies

Direct electrophilic bromination of 3-(trifluoromethoxy)aniline (B52521) involves the introduction of a bromine atom onto the aromatic ring. The primary challenge lies in controlling the position of bromination. The strongly activating amino (-NH2) group directs incoming electrophiles to the positions ortho and para to it (the 2-, 4-, and 6-positions). The trifluoromethoxy (-OCF3) group, being deactivating and meta-directing, directs to the 5-position. The concerted effect overwhelmingly favors substitution at the positions activated by the amine, making the synthesis of the 2-bromo isomer a complex undertaking that requires overcoming the strong preference for 4- and 6-bromination.

Regioselective Bromination of 3-(Trifluoromethoxy)aniline Precursors

The direct bromination of 3-(trifluoromethoxy)aniline is expected to yield a mixture of isomers. The amino group's potent activating and directing effect is the dominant factor in electrophilic aromatic substitution.

Expected Products from Direct Bromination:

4-Bromo-3-(trifluoromethoxy)aniline (B39976): Bromination para to the amino group.

6-Bromo-3-(trifluoromethoxy)aniline: Bromination ortho to the amino group.

2-Bromo-3-(trifluoromethoxy)aniline: The target isomer, resulting from bromination at the other ortho position.

Di- and Tri-brominated products: Over-bromination can occur due to the high activation of the ring by the amino group, leading to products like 2,4-dibromo- or 2,6-dibromo-3-(trifluoromethoxy)aniline. researchgate.net

Achieving high regioselectivity for the 2-bromo isomer is difficult. The position is sterically hindered by the adjacent trifluoromethoxy group, and electronics favor substitution at the 4- and 6-positions. Often, to control the reactivity of anilines and favor monobromination, the amino group is protected (e.g., as an acetanilide). This modification lessens the activating effect and provides steric bulk that can favor para-substitution. However, this article is restricted to direct bromination strategies.

A study on the electrophilic bromination of various meta-substituted anilines using N-bromosuccinimide (NBS) demonstrated that the regioselectivity is highly dependent on the solvent's polarity. lookchem.com By tuning the reaction medium, the ratio of ortho- to para-brominated products can be influenced, although isolating a specific ortho-isomer like this compound in high yield remains a significant challenge. lookchem.com

Catalytic Systems for Controlled Electrophilic Bromination

To address the challenge of regioselectivity, various catalytic systems have been developed for the bromination of anilines. These systems aim to control the reaction pathway and favor specific isomers that are difficult to obtain through classical methods.

Lewis acids like Iron(III) bromide (FeBr3) are classical catalysts for electrophilic halogenation. They function by polarizing the bromine molecule (Br2), making it a more potent electrophile.

While effective in promoting bromination, this method generally does not solve the inherent regioselectivity issue with activated substrates like anilines. For 3-(trifluoromethoxy)aniline, using a Lewis acid catalyst would likely still produce a mixture of 4- and 6-bromo isomers as the major products, and potentially increase the likelihood of polybromination.

Graphene oxide (GO) has emerged as a carbocatalyst for the oxidative bromination of anilines and phenols in water. researchgate.net GO can act as a dual enhancer, activating both the substrate and the brominating agent. It is proposed that the mildly acidic and oxidative nature of GO, combined with its large surface area, facilitates the selective bromination. researchgate.net These reactions can proceed rapidly at ambient temperatures with high atom economy, particularly when using N-bromosuccinimide (NBS) as the bromine source. researchgate.net While this method is efficient, its application to a substrate like 3-(trifluoromethoxy)aniline would still be governed by the powerful directing effect of the amino group, likely leading to a mixture of ortho- and para-substituted products.

Transition metal catalysis offers powerful strategies for regioselective C–H functionalization, often overriding the substrate's innate directing effects. Palladium(II)-catalyzed C–H bromination has been developed to achieve bromination meta to a directing group. nih.govrsc.orgrsc.org For an aniline (B41778) derivative, a suitable directing group (e.g., a cleavable nitrile group) would be installed to direct the palladium catalyst. nih.govrsc.org This would lead to bromination at the position meta to the directing group. When applied to 3-(trifluoromethoxy)aniline, this strategy would target the C-H bond at the 5-position (meta to the amino group), yielding 5-bromo-3-(trifluoromethoxy)aniline, not the desired 2-bromo isomer. Therefore, this specific catalytic system is not suitable for achieving the target molecular structure.

Table 1: Comparison of Regioselective Bromination Strategies for 3-(Trifluoromethoxy)aniline

| Method | Predicted Major Product(s) | Suitability for 2-Bromo Isomer |

| Direct Bromination (e.g., Br2) | 4-Bromo- & 6-Bromo- isomers | Low |

| Lewis Acid Catalysis (e.g., FeBr3) | 4-Bromo- & 6-Bromo- isomers | Low |

| Graphene Oxide Catalysis | 4-Bromo- & 6-Bromo- isomers | Low |

| Pd-Catalyzed meta-C-H Bromination | 5-Bromo- isomer | Unsuitable |

| Copper-Mediated Bromination | 4-Bromo- isomer | Low |

Copper-based systems have been extensively used for the halogenation of anilines. Protocols using copper(II) bromide (CuBr2) often show high selectivity for para-bromination, providing a single major product under mild conditions. beilstein-journals.orggoogle.com In some systems, copper catalysts are used in smaller amounts with an oxidant. For instance, a catalytic amount of copper(II) sulfate (B86663) (CuSO4·5H2O) with sodium bromide (NaBr) and an oxidant like sodium persulfate (Na2S2O8) can achieve regioselective bromination. researchgate.netsci-hub.se These methods are highly effective for producing para-brominated anilines. beilstein-journals.org When applied to 3-(trifluoromethoxy)aniline, these copper-mediated protocols would strongly favor the formation of 4-bromo-3-(trifluoromethoxy)aniline and would not be an effective strategy for obtaining the 2-bromo isomer.

Influence of Reaction Conditions and Solvent Nature on Bromination Regio- and Chemoselectivity

The regioselectivity and chemoselectivity of bromination are critically influenced by reaction conditions and the nature of the solvent. In the synthesis of bromo-substituted anilines, the choice of brominating agent and solvent system dictates the position and number of bromine atoms introduced onto the aromatic ring. Aromatic amines are typically prone to polybromination when treated with bromine. orgsyn.org To achieve selective monobromination, milder brominating agents and controlled reaction conditions are necessary.

For instance, the bromination of 3-(trifluoromethyl)aniline (B124266) with a mild brominating agent like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one in dichloromethane (B109758) at low temperatures (-10°C to 0°C) has been shown to effectively yield 4-bromo-3-(trifluoromethyl)aniline. orgsyn.org The solvent's polarity and ability to solvate the reacting species can significantly impact the reaction rate and selectivity. Non-polar solvents can favor specific isomers, while polar solvents might lead to a mixture of products.

Furthermore, the reaction temperature is a crucial parameter. Lower temperatures generally enhance selectivity by minimizing side reactions and the formation of undesired isomers. For example, in the bromination of 4-trifluoromethylacetophenone, increasing the reaction temperature to 90°C led to the complete conversion of the starting material, but higher temperatures could result in the formation of dibrominated byproducts. nih.gov The reaction time also plays a significant role; prolonged reaction times can lead to an increase in byproducts. nih.gov

A study on the bromination of 4-trifluoromethoxyaniline to produce 2,6-dibromo-4-trifluoromethoxyaniline highlighted the use of sodium bromide and hydrogen peroxide in a biphasic system of dichloromethane and water. google.com This method, catalyzed by ammonium (B1175870) molybdate, offers high yield and purity, avoiding the use of corrosive elemental bromine. google.com

Table 1: Influence of Reaction Conditions on Bromination

| Starting Material | Brominating Agent | Solvent | Temperature | Product | Key Finding |

| 3-(Trifluoromethyl)aniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | -10°C to 0°C | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | Mild brominating agent and low temperature favor selective monobromination. orgsyn.org |

| 4-Trifluoromethylacetophenone | Pyridine hydrobromide perbromide | Not specified | 90°C | α-Bromo-4-trifluoromethylacetophenone | Optimal temperature for complete conversion while minimizing byproducts. nih.gov |

| 4-Trifluoromethoxyaniline | Sodium bromide / Hydrogen peroxide | Dichloromethane / Water | 40°C | 2,6-Dibromo-4-trifluoromethoxyaniline | Biphasic system with a phase transfer catalyst provides high yield and purity. google.com |

Advanced Synthetic Approaches to Trifluoromethoxylated Aniline Derivatives

The introduction of the trifluoromethoxy (OCF₃) group into aniline derivatives is a key focus in modern synthetic chemistry due to the unique electronic properties it imparts to molecules. nih.govnih.gov Several advanced strategies have been developed to overcome the challenges associated with the formation of the C-OCF₃ bond.

Strategies Involving O-Trifluoromethylation of Anilines and Hydroxylated Precursors

Direct O-trifluoromethylation of hydroxylated precursors is a prominent strategy for synthesizing trifluoromethoxylated anilines. This approach often involves the use of electrophilic trifluoromethylating reagents.

One notable method involves a two-step sequence starting with the O-trifluoromethylation of N-aryl-N-hydroxyacetamides, followed by a thermally induced intramolecular OCF₃ migration to yield ortho-trifluoromethoxylated aniline derivatives. nih.govjove.com This protocol is operationally simple and tolerates a wide range of functional groups. jove.com The O-trifluoromethylation step is a radical-mediated process, making the exclusion of oxygen critical for achieving high yields. nih.gov

Another approach utilizes silver-mediated oxidative O-trifluoromethylation. This method can be applied to electron-rich phenols and heterocycles using nucleophilic TMSCF₃ in the presence of an oxidant like Selectfluor. mdpi.com For electron-poor phenols, modifications to the reaction conditions are necessary. mdpi.com

Classical methods for synthesizing aryl trifluoromethyl ethers involved the chlorination of a methoxy (B1213986) group followed by a halogen-exchange reaction, often requiring harsh conditions. nih.gov More recent developments focus on direct O-trifluoromethylation methods that are milder and have a broader substrate scope. chemrevlett.com

Table 2: O-Trifluoromethylation Strategies

| Precursor | Reagent(s) | Key Feature |

| N-Aryl-N-hydroxyacetamide | Togni reagent II, Cs₂CO₃ | Two-step protocol involving radical O-trifluoromethylation and thermal OCF₃ migration. nih.govjove.com |

| Phenols (electron-rich) | TMSCF₃, AgOTf, Selectfluor | Silver-mediated oxidative O-trifluoromethylation. mdpi.com |

| Anisoles (electron-deficient) | Cl₂, PCl₅ then HF or SbF₃/SbCl₅ | Classical, harsh method involving chlorination and halogen exchange. nih.gov |

Intramolecular OCF₃ Migration and Rearrangement Reactions

A significant advancement in the synthesis of ortho-trifluoromethoxylated anilines is the use of intramolecular OCF₃ migration. nih.gov This strategy typically involves the thermal rearrangement of an N-(trifluoromethoxy)acetamido group. nih.gov

The proposed mechanism for this migration involves the heterolytic cleavage of the N-OCF₃ bond, generating a tight ion pair of a nitrenium ion and trifluoromethoxide. nih.govnih.gov The trifluoromethoxide then attacks the ortho-position of the nitrenium ion, followed by tautomerization to afford the final product. nih.gov The reaction temperature required for this migration is dependent on the electronic nature of the aromatic ring, with more electron-deficient arenes necessitating higher temperatures. jove.com This method provides a regioselective route to ortho-OCF₃ aniline derivatives and is amenable to gram-scale synthesis. nih.gov

I(III)-catalyzed oxidative cyclization-migration tandem reactions have also been developed to convert unactivated anilines into 3H-indoles, showcasing the utility of migration reactions in synthesizing complex nitrogen-containing heterocycles. nih.gov

Chlorine-Fluorine Exchange Methodologies in Trifluoromethoxy Group Introduction

The chlorine-fluorine exchange, or Swarts reaction, is a classical yet still relevant method for introducing fluorine into organic molecules. thieme-connect.de This reaction is particularly useful for preparing trifluoromethoxy compounds from their corresponding trichloromethoxy precursors. nih.gov

Historically, the synthesis of aryl trifluoromethyl ethers involved the chlorination of electron-deficient anisoles to form aryl trichloromethyl ethers, which were then converted to the desired trifluoromethyl ethers using reagents like antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (B91410) (HF). nih.gov

A more contemporary approach involves the use of a cesium fluoride-packed bed reactor to facilitate a chlorine-fluorine exchange followed by fluoride addition to generate reactive heteroatom-CF₃ anions. acs.org These anions can then be reacted with various electrophiles. This flow chemistry method minimizes fluorinated waste and allows for the on-demand generation of the reactive species. acs.org This technique has been successfully applied to introduce the trifluoromethoxy (OCF₃) group into a range of molecules. acs.org

Multi-step Organic Synthesis Procedures for Complex Analogues

The synthesis of complex analogues of this compound often requires multi-step procedures that combine various synthetic strategies. youtube.comyoutube.com These syntheses rely on retrosynthetic analysis to devise efficient routes from readily available starting materials. youtube.com

For example, the synthesis of para-olefinated anilines, which are valuable building blocks for pharmaceuticals, traditionally involves multi-step sequences. uva.nl However, recent advancements have focused on developing more direct and efficient methods, such as the para-selective C-H olefination of aniline derivatives using a palladium/S,O-ligand catalytic system. uva.nl

The synthesis of other complex substituted anilines can involve a three-component reaction of acetone, amines, and 1,3-diketones to construct the aniline ring, followed by further functionalization. rsc.org The synthesis of 2-bromoaniline (B46623) itself can be achieved through a classical route involving the diazotization of ortho-nitroaniline to form ortho-bromonitrobenzene, followed by reduction. guidechem.com

Chemical Transformations and Reactivity Profiling of 2 Bromo 3 Trifluoromethoxy Aniline

Substitution Reactions at the Bromine Center for Diversification

The bromine atom serves as a key handle for molecular diversification, primarily through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine, enabling the introduction of a wide array of functional groups and structural motifs.

While nucleophilic aromatic substitution (SNA) is a fundamental transformation for aryl halides, its application to 2-bromo-3-(trifluoromethoxy)aniline is not commonly reported. For SNA to proceed, the aromatic ring typically requires strong electron-withdrawing groups to be positioned ortho or para to the leaving group (in this case, bromine). The trifluoromethoxy group at the meta position does provide some electron-withdrawing character, but the potent electron-donating effect of the ortho-amino group deactivates the ring towards nucleophilic attack. Consequently, other reaction pathways, such as transition metal-catalyzed couplings, are generally more efficient for the substitution of the bromine atom in this substrate.

Transition metal-catalyzed cross-coupling reactions are the cornerstone for modifying aryl halides like this compound. These methods offer mild reaction conditions and broad functional group tolerance, making them ideal for complex molecule synthesis.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govrsc.org This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. For ortho-bromoanilines, including this compound, this reaction provides an efficient route for diversification. nih.gov

A notable challenge with ortho-substituted anilines is that the free amine can sometimes interfere with the catalytic cycle. However, methods have been developed that allow for the direct coupling of unprotected ortho-bromoanilines. nih.gov These reactions are typically carried out using a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst and ligands is crucial for achieving high yields. For instance, the use of the CataCXium A palladacycle with cesium carbonate as the base in a dioxane/water mixture has been shown to be effective. nih.gov A significant improvement in yield was observed when switching the solvent to 2-MeTHF. nih.gov

The reaction is compatible with a variety of aryl, heteroaromatic, alkenyl, and alkyl boronic esters, demonstrating its broad applicability. nih.gov This allows for the synthesis of a diverse library of compounds from a single starting material. The robustness of the Suzuki-Miyaura coupling makes it a valuable tool in both academic research and industrial applications for the preparation of pharmacologically active compounds. nih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of an ortho-Bromoaniline

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (10:1) | 90 | 11 |

| 2 | CataCXium A | Cs₂CO₃ | Dioxane/H₂O | 80 | 51 |

| 3 | CataCXium A | Cs₂CO₃ | EtOAc | 80 | - |

| 4 | CataCXium A | Cs₂CO₃ | PhMe | 80 | - |

| 5 | CataCXium A | Cs₂CO₃ | 2-MeTHF | 80 | 95 |

Data derived from a study on a model ortho-bromoaniline substrate. nih.gov

Beyond the Suzuki-Miyaura coupling, several other transition metal-catalyzed reactions can be employed to functionalize the bromine center of this compound.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org It is a reliable method for introducing alkynyl moieties into aromatic systems. nih.govnih.govrsc.org The reaction is typically carried out in the presence of a base, such as an amine. organic-chemistry.org The resulting aryl alkynes are versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org It allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. wikipedia.orgresearchgate.netmit.edu This reaction would allow for the introduction of a second, different amino group onto the aromatic ring of this compound, leading to the synthesis of substituted diamines. The choice of phosphine (B1218219) ligand is critical for the success of this reaction. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. beilstein-journals.orglibretexts.org This reaction provides a means to introduce vinyl groups onto the aromatic ring. A base is required to regenerate the active palladium(0) catalyst in the catalytic cycle. libretexts.org A common challenge with aryl bromides in the Heck reaction is the potential for dehalogenation as a side reaction. beilstein-journals.org

Carbon-Carbon Cross-Coupling Reactions

Oxidative and Reductive Transformations of the Aniline (B41778) Moiety

The aniline functional group in this compound can undergo various oxidative and reductive transformations, providing further avenues for synthetic diversification.

One of the most common transformations of anilines is their conversion to diazonium salts. This is achieved by treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. The resulting diazonium salt is a highly versatile intermediate that can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions. This allows for the replacement of the amino group with functionalities such as hydroxyl, cyano, or other halides.

Oxidation of the aniline group can lead to the formation of various products depending on the oxidant and reaction conditions. While direct oxidation to the corresponding nitro compound can be challenging, alternative multi-step sequences can be employed.

Reactivity Influenced by Substituent Electronic Properties

The chemical reactivity of this compound is profoundly influenced by the electronic properties of its three substituents:

Amino Group (-NH₂): The amino group is a strong activating group due to its ability to donate its lone pair of electrons into the aromatic ring through the resonance effect (+R). This increases the electron density of the ring, particularly at the ortho and para positions. However, it also has a weak electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen. The net effect is strong activation and ortho, para-direction.

Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is a very strong deactivating group. The highly electronegative fluorine atoms create a powerful electron-withdrawing inductive effect (-I) that is transmitted through the oxygen atom to the aromatic ring. This significantly reduces the ring's electron density. It has a weak electron-donating resonance effect (+R), but this is overwhelmed by the inductive effect. The -OCF₃ group is a meta-director for electrophilic aromatic substitution.

The interplay of these electronic effects has several consequences for the molecule's reactivity:

Aniline Basicity and Nucleophilicity: The presence of the two electron-withdrawing groups (-Br and -OCF₃) on the ring decreases the electron density on the nitrogen atom of the amino group. This reduces its basicity and nucleophilicity compared to aniline itself. This can affect the rates and conditions required for reactions involving the amino group, such as acylation or alkylation.

Reactivity at the Bromine Center: The electronic environment around the bromine atom influences its reactivity in cross-coupling reactions. The electron-donating amino group at the ortho position can facilitate oxidative addition of the palladium catalyst, a key step in many cross-coupling cycles.

Role of the Trifluoromethoxy Group as an Electron-Withdrawing Substituent

The trifluoromethoxy (-OCF₃) group is a distinctive and powerful substituent in organic chemistry, primarily characterized by its strong electron-withdrawing nature. When attached to an aromatic ring, the -OCF₃ group significantly influences the electronic properties and reactivity of the molecule. This effect stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive (-I) pull of electron density away from the aromatic system through the oxygen atom.

Unlike the related methoxy (B1213986) (-OCH₃) group, which is a strong electron-donating group through resonance (+R effect), the trifluoromethoxy group's ability to donate its oxygen lone pair electrons into the ring is severely diminished. The potent electron-withdrawing capacity of the fluorine atoms counteracts this resonance donation. As a result, the -OCF₃ group acts as a deactivating substituent for electrophilic aromatic substitution, making the ring less reactive towards electrophiles than benzene (B151609) itself.

The electron-withdrawing properties of the trifluoromethoxy group are often compared to those of the trifluoromethyl (-CF₃) group. Both are strongly deactivating, but the -OCF₃ group also introduces unique steric and lipophilic characteristics. The inclusion of the -OCF₃ group is a common strategy in medicinal chemistry and materials science to modulate a molecule's chemical stability, lipophilicity, and binding interactions without adding significant bulk. This substituent has been shown to exert a long-range electron-withdrawing effect, capable of influencing the acidity and reactivity of functional groups located at meta and para positions on the ring.

Differentiated Reactivity Patterns of Positional Isomers

The reactivity of bromo-(trifluoromethoxy)aniline is highly dependent on the relative positions of the amine (-NH₂), bromo (-Br), and trifluoromethoxy (-OCF₃) groups on the benzene ring. These positional isomers exhibit distinct reactivity profiles due to the differing interplay of electronic and steric effects.

In contrast, an isomer like 2-bromo-4-(trifluoromethoxy)aniline (B65650) sigmaaldrich.com would have a different reactivity pattern. Here, the position ortho to the amino group (position 3) is sterically hindered by the adjacent bromine, and the para position is blocked by the -OCF₃ group. This leaves position 5 as a potential, albeit deactivated, site for substitution.

The table below compares the target compound with one of its known positional isomers. The differences in physical properties hint at the distinct intramolecular forces and crystal packing, which are consequences of their unique substitution patterns.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL at 25°C) |

|---|---|---|---|---|---|---|

| This compound | 1805474-26-3 sigmaaldrich.com | C₇H₅BrF₃NO | 256.02 | N/A | N/A | |

| 2-Bromo-4-(trifluoromethoxy)aniline | 175278-17-8 sigmaaldrich.com | C₇H₅BrF₃NO | 256.02 sigmaaldrich.com | 209 sigmaaldrich.com | 1.693 sigmaaldrich.com |

Derivatization for Complex Molecular Architecture Construction

This compound is a valuable synthon for constructing more complex molecular architectures, primarily through reactions targeting the carbon-bromine and nitrogen-hydrogen bonds. The presence of the ortho-bromoaniline motif makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. nih.gov

Suzuki-Miyaura Coupling: The bromine atom can be readily substituted with a variety of carbon-based groups (alkyl, alkenyl, aryl, etc.) via the Suzuki-Miyaura reaction. nih.govrsc.org This transformation typically involves reacting the bromoaniline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. Such reactions on unprotected ortho-bromoanilines are well-established, allowing for the direct introduction of new carbon-carbon bonds to build molecular complexity. nih.gov

Buchwald-Hartwig Amination: The carbon-bromine bond can also participate in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the formation of diarylamines or alkylarylamines by coupling the bromoaniline with a primary or secondary amine. While the amino group of the substrate itself could potentially compete, reaction conditions can be optimized to favor intermolecular coupling at the C-Br bond.

These derivatization strategies enable the incorporation of the trifluoromethoxyphenylamine core into a wide range of larger structures, which is particularly useful in the synthesis of agrochemicals and pharmacologically active compounds.

The following table outlines potential derivatization reactions for this compound based on established synthetic methods.

| Reaction Type | Reactant | General Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) nih.gov | 2-Aryl-3-(trifluoromethoxy)aniline |

| Buchwald-Hartwig Amination | Secondary Amine (R₂NH) | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) chemspider.com | N,N-Disubstituted-2-amino-3'-(trifluoromethoxy)biphenyl derivative |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) acs.org | 2-(Alkynyl)-3-(trifluoromethoxy)aniline |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Base (e.g., Pyridine) | N-(2-Bromo-3-(trifluoromethoxy)phenyl)acetamide |

Information Not Available for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, there is insufficient information to generate an article on the chemical compound This compound that adheres to the specific structure and topics requested.

The required sections and subsections of the article are:

Applications in Advanced Organic Synthesis and Interdisciplinary Research

Contribution to Agrochemicals Research and Development

Development of Insecticidal Agents and Structure-Activity Relationships

The conducted searches did not yield specific research findings, data tables, or detailed discussions linking 2-Bromo-3-(trifluoromethoxy)aniline to these precise applications. While information is available for related isomers (such as 2-Bromo-4-(trifluoromethoxy)aniline) or analogues (like compounds with a trifluoromethyl group instead of a trifluoromethoxy group), the strict requirement to focus solely on the specified compound prevents the use of this data.

Therefore, it is not possible to provide a scientifically accurate and detailed article on "this compound" within the rigid constraints of the provided outline, as the necessary research findings for these applications are not present in the accessible public domain.

Utilization in Materials Science Research

There is no available research to suggest that this compound has been utilized in the synthesis of advanced polymeric materials or functional coatings.

There is no available research to indicate that this compound has been explored for applications in electronic materials or sensor technologies.

Computational Chemistry and Spectroscopic Characterization in Research

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are pivotal in predicting the geometry and electronic nature of molecules. Through these methods, a comprehensive understanding of the structure-property relationships of 2-Bromo-3-(trifluoromethoxy)aniline can be achieved.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set, researchers can optimize the molecular geometry of this compound to determine its most stable conformation. These calculations yield crucial information about bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule.

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, provide a rigorous approach to analyzing molecular properties. Methods like Hartree-Fock (HF) can be employed to complement DFT studies. Although computationally more demanding, ab initio calculations can offer a deeper understanding of the electronic wave function and related properties of this compound. Studies on similar molecules, such as 2-bromo-6-chloro-4-fluoroaniline, have demonstrated the utility of combining HF and DFT methods to obtain a more complete picture of the molecular geometry and vibrational frequencies. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the amino group, which are electron-rich regions. Conversely, the LUMO is likely to be distributed over the aromatic ring and influenced by the electron-withdrawing trifluoromethoxy and bromo substituents. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. Computational studies on related substituted anilines have shown that the nature and position of substituents significantly modulate the HOMO-LUMO gap. thaiscience.info

Table 1: Predicted Frontier Molecular Orbital Energies for a Substituted Aniline Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -6.4621 |

| LUMO | -2.5714 |

| Energy Gap (ΔE) | 3.8907 |

Note: Data is based on a p-nitroaniline analog as a representative example of a substituted aniline. thaiscience.info

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show a region of high electron density around the nitrogen atom of the amino group, making it a potential site for electrophilic attack. The electron-withdrawing nature of the bromine and trifluoromethoxy groups would lead to regions of lower electron density on the aromatic ring, creating potential sites for nucleophilic attack. The hydrogen atoms of the amino group would exhibit positive electrostatic potential. Studies on similar molecules confirm that the MEP surface provides a clear indication of the reactive behavior of substituted anilines. thaiscience.info

Advanced Spectroscopic Research Methodologies

Spectroscopic techniques provide experimental data that can be used to validate and complement computational findings.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and elucidating the vibrational modes of a molecule. The FTIR spectrum of a molecule provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to its vibrational transitions.

While a specific, published FTIR spectrum for this compound is not available, data for the closely related compound 2-Bromo-3-(trifluoromethyl)aniline has been recorded. nih.gov The vibrational modes of this compound are expected to be similar, with characteristic peaks for the N-H stretching of the amino group, C-N stretching, C-H stretching and bending of the aromatic ring, and vibrations associated with the C-Br and C-O-CF3 groups.

Theoretical vibrational frequencies can be calculated using DFT and ab initio methods. These calculated frequencies are often scaled to better match the experimental data, aiding in the precise assignment of each vibrational band. The comparison between the experimental and calculated spectra provides a robust validation of the computed molecular structure.

Table 2: Tentative Vibrational Mode Assignments for a Substituted Aniline Analog

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3480 | 3505 |

| N-H Symmetric Stretch | 3390 | 3410 |

| C-H Aromatic Stretch | 3100-3000 | 3085 |

| C=C Aromatic Stretch | 1620 | 1615 |

| N-H Bending | 1580 | 1575 |

| C-N Stretch | 1310 | 1305 |

| C-Br Stretch | 680 | 675 |

| C-O-CF3 Stretch | 1250-1050 | 1240, 1150, 1060 |

Note: Frequencies are approximate and based on general values for substituted anilines and related compounds. researchgate.netmaterialsciencejournal.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Modifications with Enhanced Biological Efficacy

The biological activity of a compound is intricately linked to its three-dimensional structure and the nature of its functional groups. For derivatives of 2-Bromo-3-(trifluoromethoxy)aniline, modifications to the core structure serve to fine-tune its interaction with biological targets and improve its drug-like properties.

The trifluoromethoxy group is a critical determinant of biological activity, largely due to its strong electron-withdrawing nature and high lipophilicity. nih.govmdpi.com It is often considered a "super-halogen" because its electronic properties are similar to those of chlorine or fluorine. nih.gov The replacement or modification of this group can lead to significant changes in potency and selectivity.

The trifluoromethyl (-CF₃) group, for example, is sterically similar to the trifluoromethoxy group but differs in its electronic effects and metabolic stability. mdpi.comnih.gov The -OCF₃ group is generally more resistant to metabolic breakdown than its methoxy (B1213986) (-OCH₃) counterpart, a stability attributed to the strong carbon-fluorine bonds. mdpi.com Studies on various molecular scaffolds have demonstrated that the presence and position of such fluorinated groups are crucial for optimal biological activity. For instance, in a series of 7-anilino triazolopyrimidine derivatives, replacing a 3,4,5-trimethoxyanilino moiety with anilines containing a single trifluoromethyl group resulted in a detrimental effect on their antiproliferative activity, underscoring the sensitivity of the biological target to the specific electronic and steric profile of the substituent. nih.gov

The strategic placement of the trifluoromethoxy group on an aromatic ring can enhance a compound's ability to penetrate cell membranes due to increased lipophilicity, potentially leading to improved bioavailability. nih.govnih.gov This increased lipophilicity is a key differentiator from a simple methoxy group. nih.gov The modification of this group, or its replacement with other functionalities, therefore represents a critical strategy in lead optimization, directly impacting the compound's pharmacokinetic and pharmacodynamic profile. scilit.commdpi.com

Table 1: Comparison of Physicochemical Properties of Related Functional Groups

| Functional Group | Hansch Lipophilicity Parameter (π) | Hammett Constant (σ) | Description |

|---|---|---|---|

| -OCH₃ | -0.02 | -0.27 | Electron-donating, moderately lipophilic |

| -CF₃ | 0.88 | 0.54 | Electron-withdrawing, highly lipophilic nih.gov |

| -OCF₃ | 1.04 | 0.35 | Electron-withdrawing, highly lipophilic nih.gov |

| -Br | 0.86 | 0.23 | Electron-withdrawing, lipophilic |

| -Cl | 0.71 | 0.23 | Electron-withdrawing, lipophilic |

Data compiled from various sources for illustrative comparison.

A central challenge in drug design is balancing the required lipophilicity for membrane permeability with sufficient aqueous solubility for administration and distribution. The principle of "like dissolves like" dictates that polar molecules tend to dissolve in polar solvents like water. solubilityofthings.compressbooks.pub The incorporation of polar functional groups is a primary strategy to enhance the aqueous solubility of a lead compound. tutorchase.com

Functional groups capable of donating hydrogen bonds, such as alcohols (-OH) and amines (-NH₂), have a significant impact on increasing water solubility. pressbooks.publibretexts.org Groups that can only accept hydrogen bonds, like ketones and ethers, also contribute to solubility, albeit to a lesser extent. libretexts.org For a scaffold like this compound, the inherent amine group already provides a site for hydrogen bonding. Further derivatization to include additional polar groups, such as carboxylic acids or hydroxyls, would be expected to increase hydrophilicity.

Table 2: Effect of Functional Groups on Water Solubility

| Functional Group Type | Example | Interaction with Water | Expected Impact on Solubility of a Largely Non-polar Molecule |

|---|---|---|---|

| Non-polar | Alkyl, Phenyl | van der Waals forces | Decreases solubility youtube.com |

| Polar (H-bond acceptor) | Ether, Ketone | Hydrogen bond accepting | Slightly increases solubility libretexts.org |

| Polar (H-bond donor/acceptor) | Alcohol (-OH), Amine (-NH₂) | Hydrogen bond donating and accepting | Significantly increases solubility tutorchase.comlibretexts.org |

| Charged | Carboxylate (-COO⁻), Ammonium (B1175870) (-NH₃⁺) | Ion-dipole interactions | Dramatically increases solubility pressbooks.pub |

Regioselective Synthesis and Its Implications for Compound Activity

The precise spatial arrangement of substituents on an aromatic ring is fundamental to a molecule's biological function. Regioselective synthesis—the ability to control where new functional groups are introduced—is therefore critical for establishing robust structure-activity relationships. nih.gov The activity of a compound can be drastically altered by moving a functional group from one position to another, as this changes the molecule's shape, dipole moment, and how it presents its binding motifs to a biological target.

For trifluoromethoxy-substituted anilines, regioselectivity can be achieved through methods like directed ortho-metalation. Research has shown that the choice of the nitrogen-protecting group on the aniline (B41778) can direct lithiation (a key step for introducing new substituents) to specific and different positions on the aromatic ring. nih.gov For example, an N-tert-butoxycarbonyl (N-Boc) protected 2-(trifluoromethoxy)aniline (B52511) reacts at the position adjacent to the nitrogen, whereas using two trimethylsilyl (B98337) groups on the nitrogen of a para-isomer directs the reaction to the position neighboring the oxygen of the trifluoromethoxy group. nih.gov

This level of control is paramount. It allows chemists to systematically synthesize a series of isomers where only the position of a single substituent is varied. By testing these isomers, researchers can map the regions of the molecule that are essential for binding to the target and those that can be modified to improve properties like solubility or metabolic stability. A study on the synthesis of 3-trifluoromethylpyrroles highlighted that the regioselectivity of the cycloaddition reaction was crucial for obtaining the desired product, with the bromine and trifluoromethyl groups on the starting material playing a key role in directing the outcome. organic-chemistry.org This demonstrates that the inherent directing effects of substituents like bromine and trifluoromethoxy are vital considerations in synthetic strategy and ultimately influence the biological profile of the final compound.

Mechanistic Insights into Compound Action in Research Systems

Understanding the chemical reactivity and potential metabolic pathways of this compound derivatives provides valuable insight into their mechanism of action. Mechanistic studies on related compounds reveal the unique chemistry of the trifluoromethoxy group. nih.gov

One study detailed a two-step process for creating ortho-OCF₃ aniline derivatives, which involves an intramolecular migration of the OCF₃ group. nih.govresearchgate.net The proposed mechanism for this migration involves the heterolytic cleavage of the N-OCF₃ bond. This cleavage results in the formation of a nitrenium ion and a trifluoromethoxide anion, which then recombine at the ortho position of the aromatic ring. researchgate.net Evidence supporting this non-radical pathway includes a Hammett plot analysis with a large negative slope, indicating the buildup of positive charge during the reaction. nih.gov

Furthermore, the initial step of placing the OCF₃ group on the nitrogen of a hydroxylamine (B1172632) precursor was shown to proceed through a radical mechanism. nih.gov Experiments using radical traps like TEMPO significantly reduced the yield of the O-trifluoromethylated product, confirming the involvement of a trifluoromethyl radical (•CF₃). nih.gov These studies provide a fundamental understanding of the stability and reactivity of the N-OCF₃ bond, suggesting that under certain biological or chemical conditions, derivatives of this compound could potentially undergo rearrangements or other transformations that influence their activity and fate in a research system.

Future Directions and Emerging Research Avenues for 2 Bromo 3 Trifluoromethoxy Aniline

The unique structural attributes of 2-Bromo-3-(trifluoromethoxy)aniline, namely the presence of a bromine atom, an amino group, and a trifluoromethoxy substituent on an aromatic ring, position it as a compound of significant interest for future chemical research. The interplay of these functional groups opens up numerous possibilities for novel synthetic methodologies, unique chemical transformations, and applications in diverse scientific fields. Emerging research is anticipated to focus on harnessing this potential through sustainable synthesis, innovative functionalization, and integration with advanced computational techniques.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-3-(trifluoromethoxy)aniline, and how do reaction conditions influence yield and purity?

- Answer: Synthesis typically involves nitration followed by bromination of precursor aniline derivatives. Aromatic nucleophilic substitution (e.g., using NaNO₂/HCl for diazotization) and transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd catalysts) are key methods. Temperature control (0–5°C for nitration) and solvent choice (dichloromethane or DMF) are critical to minimize side reactions. Catalyst systems like Pd(PPh₃)₄ improve efficiency, while Boc protection of the amino group prevents unwanted interactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer:

- ¹⁹F NMR : Identifies the trifluoromethoxy group (δ -55 ppm as a triplet).

- ¹H/¹³C NMR : Confirms aromatic substitution patterns (e.g., coupling constants for bromine).

- IR Spectroscopy : Detects N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- HRMS : Validates molecular weight (C₇H₅BrF₃NO, MW 256.02 g/mol).

- HPLC : Ensures purity (retention time comparison at 254 nm) .

Q. What safety precautions are recommended for handling this compound?

- Answer: Use PPE (nitrile gloves, goggles), conduct reactions in a fume hood, and store under argon at 2–8°C. In case of exposure, rinse with water for 15 minutes. Spills should be contained with vermiculite or activated carbon. Consult SDS for toxicity data (e.g., LD₅₀ in rodents) and disposal protocols .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in electrophilic substitution reactions?

- Answer: The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing meta-director, while bromine (-Br) is a deactivating ortho/para-director. Combined, they direct electrophiles (e.g., NO₂⁺) to the 5-position (meta to -OCF₃, para to -Br). DFT calculations (B3LYP/6-31G*) predict charge distribution, validated experimentally via LC-MS analysis of nitration products .

Q. What strategies optimize cross-coupling reactions using this compound?

- Answer:

- Catalyst Systems : PdCl₂(dppf) with SPhos ligand enhances Suzuki coupling efficiency.

- Solvent Optimization : Toluene improves regioselectivity vs. polar aprotic solvents.

- Base Selection : Cs₂CO₃ outperforms K₃PO₄ in minimizing dehalogenation.

- Protection : Boc-group on -NH₂ prevents catalyst poisoning. Monitor via TLC (hexane/EtOAc) .

Q. How does the compound’s structure affect binding affinity in biological systems?

- Answer: Competitive binding assays (fluorescence polarization) show the bromine atom enhances hydrophobic interactions with kinase active sites, while -OCF₃ increases electronegativity for hydrogen bonding. Comparative IC₅₀ values with analogs (e.g., 3-Bromo-4-(trifluoromethoxy)aniline) reveal 5-fold potency differences. Docking studies (AutoDock Vina) align with mutagenesis data on Tyr-123 residue interactions .

Q. What chromatographic methods achieve high-purity isolation?

- Answer:

- Flash Chromatography : Silica gel (230–400 mesh) with hexane:EtOAc gradients (4:1 to 2:1).

- Prep-HPLC : C18 column (MeCN/H₂O + 0.1% TFA) for >95% purity.

- Recrystallization : Ethanol/water (1:3) yields crystals suitable for XRD .

Q. How can kinetic studies elucidate nucleophilic aromatic substitution mechanisms?

- Answer:

- Rate Constants : Measure under pseudo-first-order conditions (excess nucleophile) via UV-Vis.

- Activation Energy : Arrhenius plots from 25–80°C reactions.

- Isotopic Labeling : ¹⁵N-labeled aniline tracked by NMR identifies intermediates (e.g., Meisenheimer complexes). Hammett studies (σ values) differentiate SNAr vs. radical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.